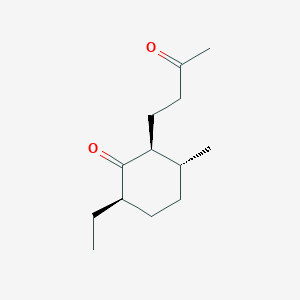

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone is a cyclohexanone derivative with a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol . This compound is characterized by its unique stereochemistry and functional groups, making it an interesting subject for various chemical and biological studies.

Análisis De Reacciones Químicas

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of fine chemicals and as a precursor for various industrial products.

Mecanismo De Acción

The mechanism of action of (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar compounds to (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone include other cyclohexanone derivatives with varying substituents. For example:

2-(3-Oxobutyl)-3-Methyl-6-[®-2-propanal]cyclohexanone: This compound has a similar structure but with different substituents, affecting its chemical properties and reactivity.

Cyclohexanone: The parent compound, which lacks the ethyl, methyl, and oxobutyl groups, serves as a basic structure for many derivatives.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone is a cyclohexanone derivative with a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol. This compound features unique stereochemistry that may influence its biological activities and potential applications in various fields, including medicinal chemistry and organic synthesis. Given its structural similarities to bioactive compounds like Artemisinin, this article explores its biological activity, potential mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H22O2 |

| Molecular Weight | 210.31 g/mol |

| CAS Number | 958447-27-3 |

| IUPAC Name | (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone |

| Structural Characteristics | Contains three stereocenters affecting its reactivity and biological interactions |

Biological Activity Overview

The biological activity of this compound remains largely under-researched. However, its structural features suggest potential interactions with biological targets:

- Antimalarial Potential : Due to its structural similarity to Artemisinin, a well-known antimalarial drug, there is speculation about the compound's ability to exhibit similar pharmacological effects. However, empirical studies validating this hypothesis are lacking .

- Enzyme Interaction Studies : The compound's stereochemistry indicates it could be a candidate for studying enzyme-substrate interactions and metabolic pathways. Its unique functional groups may influence binding affinities with specific enzymes or receptors involved in various biochemical processes.

The precise mechanism of action for this compound is not well-documented. It is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, potentially modulating biochemical pathways. The stereochemical configuration plays a crucial role in determining the binding affinity and specificity of the compound.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Artemisinin | C15H22O5 | Known for antimalarial activity; contains an endoperoxide bridge |

| Cyclohexanone | C6H10O | Parent compound; lacks additional functional groups |

| 4-Hydroxycyclohexanone | C7H12O2 | Simpler structure; lacks ethyl and oxobutyl groups |

Propiedades

IUPAC Name |

(2S,3R,6R)-6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-4-11-7-5-9(2)12(13(11)15)8-6-10(3)14/h9,11-12H,4-8H2,1-3H3/t9-,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGZNDLZBYIWGA-JLLWLGSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C(C1=O)CCC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H]([C@@H](C1=O)CCC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958447-27-3 |

Source

|

| Record name | 6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958447273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-ETHYL-3-METHYL-2-(3-OXOBUTYL)CYCLOHEXANONE, (2S,3R,6R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1S8MHU69N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.